molecular formula C8H7ClN2O B1346440 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 66367-05-3

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B1346440
CAS RN: 66367-05-3
M. Wt: 182.61 g/mol
InChI Key: FYSLFQDLMDRXNP-UHFFFAOYSA-N
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Description

“7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” is a chemical compound with the molecular formula C8H7ClN2O . It is also known by its CAS number 66367-05-3 .


Synthesis Analysis

The synthesis of quinoxalin-2 (1H)-ones, including “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one”, has been a subject of research . A new compound, 7-chloro-4-dichloroacetyl-3,4-dihydro-quinoxalin-2-one, was synthesized via reduction, cyclization, and acylation reactions .


Molecular Structure Analysis

The molecular structure of “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” can be represented by the InChI code 1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) . Its molecular weight is 182.61 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” are not detailed in the sources, quinoxalin-2 (1H)-ones have been synthesized through various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” include a molecular weight of 182.61 g/mol . The compound has a topological polar surface area of 41.1 Ų .

Scientific Research Applications

  • Anti-Cancer & Anti-Proliferative Activity

    • Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities .
    • The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against various cancer cell lines .
    • The results or outcomes obtained would depend on the specific derivative and cancer cell line tested .
  • Anti-Microbial Activity

    • Quinoxaline derivatives have also been studied for their anti-microbial activities .
    • The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against various bacterial and fungal strains .
    • The results or outcomes obtained would depend on the specific derivative and microbial strain tested .
  • Anti-Convulsant Activity

    • Quinoxaline derivatives have been studied for their anti-convulsant activities .
    • The methods of application or experimental procedures typically involve in vivo testing of the quinoxaline derivatives in animal models of epilepsy .
    • The results or outcomes obtained would depend on the specific derivative and animal model used .
  • Anti-Tuberculosis Activity

    • Quinoxaline derivatives have been studied for their anti-tuberculosis activities .
    • The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against Mycobacterium tuberculosis .
    • The results or outcomes obtained would depend on the specific derivative and strain of M. tuberculosis tested .
  • Anti-Malarial Activity

    • Quinoxaline derivatives have been studied for their anti-malarial activities .
    • The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against Plasmodium falciparum .
    • The results or outcomes obtained would depend on the specific derivative and strain of P. falciparum tested .
  • Anti-Leishmanial Activity

    • Quinoxaline derivatives have been studied for their anti-leishmanial activities .
    • The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against Leishmania species .
    • The results or outcomes obtained would depend on the specific derivative and species of Leishmania tested .

Future Directions

Future research directions could include further exploration of the synthesis, reactions, and potential applications of “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” and related compounds .

properties

IUPAC Name

7-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSLFQDLMDRXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301277
Record name 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
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Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

CAS RN

66367-05-3
Record name 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone
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Record name NSC 142167
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Record name 66367-05-3
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Record name 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
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